molecular formula C12H15BrF2N2 B8173807 5-Bromo-4-(4,4-difluoropiperidin-1-yl)-2-methylaniline

5-Bromo-4-(4,4-difluoropiperidin-1-yl)-2-methylaniline

Cat. No.: B8173807
M. Wt: 305.16 g/mol
InChI Key: JBDJDNZMKVMEPS-UHFFFAOYSA-N
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Description

5-Bromo-4-(4,4-difluoropiperidin-1-yl)-2-methylaniline is a synthetic organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a bromine atom, a difluoropiperidine moiety, and a methylaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(4,4-difluoropiperidin-1-yl)-2-methylaniline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Piperidine Introduction: The attachment of the difluoropiperidine moiety to the brominated intermediate.

Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes considerations for cost-effectiveness, scalability, and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(4,4-difluoropiperidin-1-yl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted anilines.

Scientific Research Applications

5-Bromo-4-(4,4-difluoropiperidin-1-yl)-2-methylaniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(4,4-difluoropiperidin-1-yl)-2-methylaniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4-Difluoropiperidin-1-yl)-2-methylaniline: Lacks the bromine atom but shares the difluoropiperidine and methylaniline moieties.

    5-Bromo-2-methylaniline: Contains the bromine and methylaniline groups but lacks the difluoropiperidine moiety.

Uniqueness

5-Bromo-4-(4,4-difluoropiperidin-1-yl)-2-methylaniline is unique due to the combination of its bromine atom, difluoropiperidine moiety, and methylaniline group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

5-bromo-4-(4,4-difluoropiperidin-1-yl)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrF2N2/c1-8-6-11(9(13)7-10(8)16)17-4-2-12(14,15)3-5-17/h6-7H,2-5,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDJDNZMKVMEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Br)N2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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